molecular formula C25H23N3O4S2 B2415207 (E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(indolin-1-ylsulfonyl)benzamide CAS No. 441290-20-6

(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(indolin-1-ylsulfonyl)benzamide

Cat. No.: B2415207
CAS No.: 441290-20-6
M. Wt: 493.6
InChI Key: LTFRCNKTKXAFSW-OCEACIFDSA-N
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Description

(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(indolin-1-ylsulfonyl)benzamide is a sophisticated synthetic compound featuring a unique molecular architecture that combines benzothiazole and indole pharmacophores within a single chemical entity. This hybrid structure positions it as a highly valuable compound for pharmaceutical research and drug discovery, particularly in the investigation of novel therapeutic agents that target enzymatic processes . The incorporation of the indole moiety is of significant scientific interest, as indole derivatives represent an important class of bioactive molecules with demonstrated potential across multiple therapeutic areas, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, and antimicrobial applications . The specific integration of an indolin-1-ylsulfonyl group in this compound suggests potential for targeted enzyme modulation, as similar structural motifs have shown promise in developing agents that interact with various biological targets. Researchers can utilize this compound to explore structure-activity relationships in medicinal chemistry, particularly focusing on how the strategic combination of benzothiazole and indole ring systems influences binding affinity and selectivity toward specific receptors or enzymes . The 6-ethoxy and 3-methyl substitutions on the benzothiazole ring, along with the sulfonyl bridge connecting to the indoline system, provide opportunities for systematic molecular modification studies to optimize pharmacological properties. This compound is offered exclusively for research applications in laboratory settings and is strictly designated For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals, nor for any form of personal use. Researchers should handle this material according to appropriate laboratory safety protocols and consult all relevant safety data sheets prior to use.

Properties

IUPAC Name

4-(2,3-dihydroindol-1-ylsulfonyl)-N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O4S2/c1-3-32-19-10-13-22-23(16-19)33-25(27(22)2)26-24(29)18-8-11-20(12-9-18)34(30,31)28-15-14-17-6-4-5-7-21(17)28/h4-13,16H,3,14-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTFRCNKTKXAFSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C54)S2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(indolin-1-ylsulfonyl)benzamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for the compound is C22H24N2O3SC_{22}H_{24}N_{2}O_{3}S with a molecular weight of 396.56 g/mol. The compound features a benzothiazole moiety, which is known for its diverse biological activities, including anticancer and antimicrobial properties.

Anticancer Activity

Research indicates that derivatives of benzothiazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to the one have demonstrated selective cytotoxicity against tumorigenic cell lines while sparing normal cells.

  • Case Study : A study on related benzothiazole compounds reported IC50 values ranging from 28 to 290 ng/mL against the WI-38 VA-13 subline 2RA, indicating strong potential for anticancer applications .

Antimicrobial Properties

Benzothiazole derivatives are also recognized for their antibacterial and antifungal activities. The compound's structure suggests it may inhibit bacterial growth through interference with essential cellular processes.

  • Research Findings : In vitro tests have shown that certain benzothiazole derivatives can inhibit the growth of pathogenic bacteria at minimal inhibitory concentrations (MIC) as low as 50 μg/mL .

The proposed mechanism of action for benzothiazole derivatives includes:

  • Inhibition of Enzymatic Activity : Many benzothiazoles act as inhibitors of key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : These compounds can trigger programmed cell death in malignant cells by activating intrinsic apoptotic pathways.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in cancer cells, leading to cell death .

Data Table: Biological Activity Summary

Activity TypeCell Line/OrganismIC50/EffectReference
AnticancerWI-38 VA-13 (tumorigenic)28 - 290 ng/mL
AntibacterialVarious pathogenic bacteriaMIC = 50 μg/mL
Apoptosis InductionCancer cell linesActivation of apoptotic pathways
ROS GenerationCancer cellsInduction leading to oxidative stress

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